molecular formula C7H10Cl2N2O2 B1379993 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride CAS No. 1554561-26-0

2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride

Cat. No. B1379993
CAS RN: 1554561-26-0
M. Wt: 225.07 g/mol
InChI Key: SYJOVGGQZMCLLW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1554561-26-0 . It has a molecular weight of 225.07 and its IUPAC name is 2-(aminomethyl)isonicotinic acid dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H . This indicates the presence of a pyridine ring with an aminomethyl group at the 2nd position and a carboxylic acid group at the 4th position.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 225.07 .

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

Research has indicated that derivatives of pyridine-carboxylic acid show significant antimicrobial activities. These compounds have been found to be very active against both Gram-positive and Gram-negative bacteria. Their DNA interactions have also been analyzed through molecular docking simulations, suggesting potential applications in antimicrobial and genetic research (Tamer et al., 2018).

Electrochemical Reduction in Aqueous Solutions

Studies involving the electrochemical reduction of aminomethyl groups attached to pyridine rings have shown significant results. This research is crucial in understanding the electrochemical properties of these compounds, potentially contributing to advancements in electrochemical synthesis and analysis (Nonaka et al., 1981).

Design and Synthesis of DPP-4 Inhibitors

Research has been conducted on designing and synthesizing novel aminomethyl-pyridines as potential inhibitors of DPP-4, an enzyme involved in glucose metabolism. These studies contribute to the development of new therapeutic agents for conditions like diabetes (Kaczanowska et al., 2010).

Crystal Engineering and Supramolecular Chemistry

The study of pyridine-carboxylic acid derivatives in crystal engineering has revealed insights into the formation of supramolecular synthons. This research is valuable for the development of new materials and understanding the fundamental aspects of crystal formation and stability (Vishweshwar et al., 2002).

Reactivity with Metal Salts

Investigations into the reactivity of pyridine-carboxylic acid derivatives with metal salts have shown the formation of coordination polymers and metallomacrocycle structures. This research is important in the field of coordination chemistry and for the development of metal-organic frameworks (Ghosh et al., 2004).

Polymorphism in Solid-State Chemistry

The study of polymorphism in pyridine-carboxylic acid derivatives has implications in solid-state chemistry, particularly in understanding the behavior of molecules in different crystalline forms. This research can influence the development of pharmaceuticals and fine chemicals (Grossel et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(aminomethyl)pyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJOVGGQZMCLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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